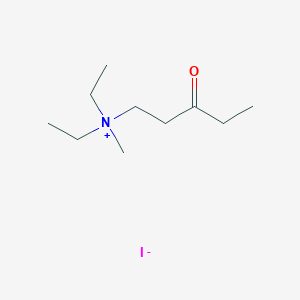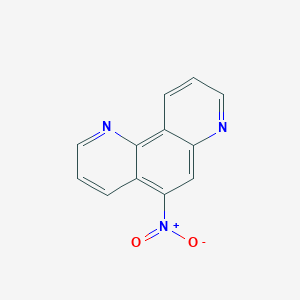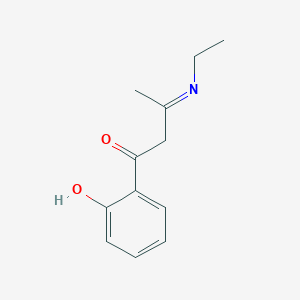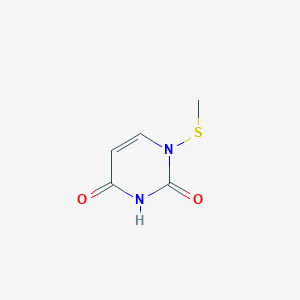
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is a chemical compound with the molecular formula C10H22INO. It is an iodide salt of a quaternary ammonium compound, which is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide typically involves the quaternization of the corresponding amine. The process generally includes the reaction of N,N-diethyl-N-methyl-3-oxopentanamine with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile or ethanol, and at a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide involves its interaction with cellular membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium iodide
- Tetramethylammonium iodide
- Tetraethylammonium iodide
Comparison
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. Compared to other quaternary ammonium iodides, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
52103-30-7 |
|---|---|
Molecular Formula |
C10H22INO |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
diethyl-methyl-(3-oxopentyl)azanium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-5-10(12)8-9-11(4,6-2)7-3;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MLCZZDSLFGTXBC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)CC[N+](C)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)

